1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

MEK inhibition MAPK signaling kinase inhibitor potency

Choose U0126 to secure equipotent, activation-state-independent MEK1/MEK2 blockade (IC50: 72/58 nM) unattainable with PD98059's MEK1 bias. This is the only MEK tool compound combining 862-fold superior MEK2 potency over PD98059 with dual pharmacology (MEK inhibition plus glucuronidation blockade) for CA4-combination cancer models. Essential for Ras-mutant/BRAF V600E cancer lines where pre-phosphorylated MEK must be inhibited. Verify AhR agonism in hepatocyte studies.

Molecular Formula C18H16N6S2
Molecular Weight 380.5 g/mol
CAS No. 109511-58-2
Cat. No. B1684115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
CAS109511-58-2
Synonyms1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
U 0126
U-0126
U0126
U0126 cpd
U126 cpd
UO 126
UO-126
UO126
Molecular FormulaC18H16N6S2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
InChIInChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2
InChIKeyDVEXZJFMOKTQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





109511-58-2 (U0126) – A Non-ATP Competitive MEK1/2 Inhibitor for MAPK Pathway Research: Scientific Selection Guide


1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, universally known as U0126 (CAS 109511-58-2), is a synthetic small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2 (MAPK/ERK kinase) [1]. It was originally identified in a cell-based AP-1 reporter screen and is characterized by non-ATP competitive, non-ERK competitive inhibition of MEK with IC50 values of 72 nM (MEK1) and 58 nM (MEK2) [2]. U0126 is the parent compound of a series of butadiene-derived MEK inhibitors and is widely employed as a tool compound in cell signaling research, neuroscience, and cancer biology.

Why Generic MEK Inhibitor Substitution for U0126 (CAS 109511-58-2) Compromises Experimental Reproducibility


U0126 and its closest in-class alternatives—PD98059, PD0325901, and the purported inactive control U0125—exhibit fundamentally different mechanisms of MEK inhibition, selectivity profiles, and off-target liabilities that preclude simple interchangeability. PD98059 binds exclusively to inactive MEK1 and is >50-fold weaker on MEK2, while U0126 inhibits both MEK1 and MEK2 equipotently regardless of activation state [1]. U0125, commonly used as a negative control, retains the K+ channel blocking activity of U0126 despite reduced MEK potency, rendering it an invalid control for many electrophysiology experiments [2]. The more selective clinical candidate PD0325901 fails to reproduce U0126's glucuronidation-inhibitory and AhR-activating properties, leading to opposite effects on cytokine expression in mast cells. These compound-specific pharmacological fingerprints mean that data generated with one MEK inhibitor cannot be extrapolated to U0126 without rigorous validation.

Quantitative Differentiation Evidence for U0126 (CAS 109511-58-2) Versus Closest MEK Inhibitor Comparators


MEK2 Potency Advantage: U0126 Is 862-Fold More Potent Than PD98059 on MEK2 in Cell-Free Assays

In direct cell-free enzymatic assays, U0126 inhibits MEK2 with an IC50 of 58 nM, whereas PD98059 requires 50,000 nM (50 μM) to achieve MEK2 inhibition, representing an 862-fold potency advantage for U0126 [1]. For MEK1, U0126 (IC50 = 72 nM) is 55-fold more potent than PD98059 (IC50 = 4,000 nM). This quantitative difference is critical because PD98059 is functionally a MEK1-selective tool at standard working concentrations (1–10 μM) and fails to adequately suppress MEK2 activity, leading to incomplete pathway blockade in cells expressing both isoforms.

MEK inhibition MAPK signaling kinase inhibitor potency

Cellular MEK2 Inhibition: U0126 Retains Potency Against Pre-Activated MEK Unlike PD98059

In intact cellular systems, U0126 inhibits stably expressed, constitutively active MEK2 with an intracellular IC50 of 0.07 μM, whereas PD98059 shows no meaningful inhibition at concentrations up to 5.00 μM [1]. This >71-fold difference in cellular potency reflects U0126's unique ability to bind and inhibit MEK irrespective of its phosphorylation and activation state. PD98059 binds exclusively to the inactive, dephosphorylated form of MEK1 and loses efficacy once MEK is activated by Raf-mediated phosphorylation [1]. Consequently, in experimental systems where a significant fraction of MEK is pre-activated (e.g., oncogenic Ras-driven cells, stimulated primary cultures), PD98059 yields incomplete pathway suppression.

cellular MEK activity active-state inhibition MAPK pathway blockade

Broad Kinase Selectivity: U0126 Spares PKC, Abl, Raf, MEKK, ERK, JNK, MKK-3/4/6, Cdk2, and Cdk4 at 10 μM

In a comprehensive kinase selectivity panel, U0126 at 10 μM (≥138× the MEK2 IC50) exhibited little to no inhibition (<20% residual activity reduction) against PKC, Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, and Cdk4 [1]. This selectivity profile has been systematically characterized and contrasts with the narrower but more confounded profile of PD98059, which exhibits estrogen receptor-mediated transcriptional activity not shared by U0126 [2]. The absence of activity against p38 MAPK was independently confirmed in platelet studies, where U0126 at MEK-inhibitory concentrations did not alter p38 phosphorylation [3]. Note, however, that U0126 does activate AMPK (EC50 ≈ 15 μM in HEK293 cells) and bind the aryl hydrocarbon receptor (see Evidence Item 4), introducing context-dependent off-target effects that must be controlled for.

kinase selectivity off-target profiling chemical biology tool validation

Cautionary Off-Target Liability: U0126 Is a Direct Aryl Hydrocarbon Receptor (AhR) Ligand with EC50 = 25 μM

U0126 acts as a direct ligand of the aryl hydrocarbon receptor (AhR), competing with [³H]TCDD in rabbit liver cytosol binding assays with an EC50 of 25 μM, and induces CYP1A1 and CYP1A2 mRNA in primary human hepatocytes [1]. This property is not shared by the MEK inhibitors PD98059 or PD0325901, making U0126's AhR activation a compound-specific pharmacological activity. Consequently, U0126 treatment at concentrations ≥10 μM—commonly used in cell-based assays—can trigger xenobiotic response element-driven gene expression independently of MEK inhibition, confounding transcriptomic and metabolomic readouts [2]. This off-target effect renders U0126 inappropriate for studies of MAPK involvement in AhR-regulated processes unless controlled with AhR antagonists such as resveratrol.

AhR activation CYP1A induction drug metabolism confounding inhibitor off-target

Unique Glucuronidation Inhibition: U0126, but Not PD0325901, Blocks CA4 Glucuronidation and Enhances Cytotoxicity

In BEL-7402 hepatocellular carcinoma cells, U0126 significantly enhances the cytotoxicity of combretastatin A4 (CA4) by inhibiting its UGT-mediated glucuronidation, a metabolic inactivation pathway that limits CA4 efficacy. Critically, the more selective MEK inhibitor PD0325901 does not inhibit CA4 glucuronidation and fails to enhance CA4-induced G2/M cell-cycle arrest or cytotoxicity under identical conditions [1]. This effect is independent of MEK inhibition, as PD0325901—which is a more potent and selective MEK inhibitor—does not reproduce the phenotype. U0126 blocks CA4 glucuronidation, thereby preventing microtubule reassembly and sustaining CA4-induced mitotic arrest. This property is not observed with any other commercially available MEK inhibitor.

glucuronidation inhibition combretastatin A4 drug metabolism MEK inhibitor differentiation

Recommended Research and Industrial Application Scenarios for U0126 (CAS 109511-58-2) Based on Quantitative Differentiation Evidence


1. MAPK Pathway Dissection Requiring Equipotent Dual MEK1/MEK2 Inhibition

U0126 is the MEK inhibitor of choice when the experimental objective demands simultaneous, equipotent blockade of both MEK1 and MEK2 isoforms. Its 862-fold potency advantage over PD98059 on MEK2 (IC50 58 nM vs. 50,000 nM) [1] and its ability to inhibit MEK irrespective of phosphorylation state ensure complete pathway suppression in cells co-expressing both isoforms. This is critical in cancer cell lines with Ras mutations (where both MEK1 and MEK2 contribute to ERK activation) and in neuronal systems where MEK2 plays a dominant role in synaptic plasticity. PD98059 is unsuitable for this application due to its MEK1 bias and inactivity against pre-phosphorylated MEK [2].

2. Studies of Constitutively Active or Pre-Activated MEK Signaling (e.g., Oncogenic Ras Models)

U0126 uniquely inhibits already-phosphorylated, catalytically active MEK with an intracellular IC50 of 0.07 μM, whereas PD98059 is ineffective against pre-activated MEK (IC50 >5 μM) [1]. This makes U0126 the only appropriate choice among classic MEK inhibitors for cellular models where the Ras-Raf-MEK axis is constitutively active, such as BRAF V600E or KRAS G12D mutant cancer lines, or in experiments using phorbol ester stimulation where MEK is rapidly phosphorylated before inhibitor addition.

3. Combination Therapy Research Involving Glucuronidated Chemotherapeutic Agents (e.g., Combretastatin A4)

U0126 is the only MEK inhibitor known to concurrently inhibit CA4 glucuronidation via UGT enzymes, thereby enhancing CA4 cytotoxicity independently of MEK blockade [1]. PD0325901, PD98059, and other MEK inhibitors do not share this property. This dual pharmacological activity (MEK inhibition + glucuronidation blockade) makes U0126 uniquely valuable for preclinical studies exploring CA4-based combination regimens or for investigating the interplay between MAPK signaling and phase II drug metabolism.

4. Experimental Contexts Where AhR Activation Must Be Excluded—Use of U0126 as a Controlled Comparator

U0126's direct AhR agonism (EC50 = 25 μM, with CYP1A induction at 10–25 μM) [1] represents a well-characterized, quantifiable off-target liability that must be explicitly controlled in studies of hepatocyte biology, toxicology, or drug metabolism. In such contexts, U0126 serves as a pharmacological probe for AhR-mediated transcription rather than a clean MEK inhibitor. Researchers conducting AhR-dependent experiments can leverage this known property by including U0126 alongside AhR antagonists (e.g., resveratrol) or by using AhR-knockout models, enabling dissection of MEK-dependent vs. AhR-dependent transcriptional effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.